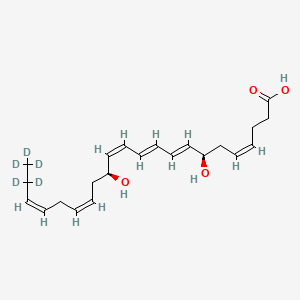

Maresin 1-d5

Description

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(4Z,7R,8E,10E,12Z,14S,16Z,19Z)-21,21,22,22,22-pentadeuterio-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21-/m0/s1/i1D3,2D2 |

InChI Key |

HLHYXXBCQOUTGK-MUCARDRFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@@H](\C=C/C=C/C=C/[C@@H](C/C=C\CCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Maresin 1-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated specialized pro-resolving mediator, Maresin 1-d5. It covers its chemical structure, and physicochemical properties, and delves into the biosynthesis and key signaling pathways of its non-deuterated counterpart, Maresin 1. This document also provides detailed experimental protocols for its quantification and for assessing its biological activity, serving as a valuable resource for researchers in the fields of inflammation, pharmacology, and drug development.

Chemical Structure and Properties

Maresin 1-d5 is the deuterated form of Maresin 1, a potent anti-inflammatory and pro-resolving lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous Maresin 1 in biological samples using mass spectrometry.[1][2]

The complete stereochemistry of Maresin 1 is 7(R),14(S)-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic acid.[1][3] Maresin 1-d5 is specifically 7R,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic-21,21,22,22,22-d5 acid.[1]

Physicochemical Properties

| Property | Value | Reference |

| Formal Name | 7R,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic-21,21,22,22,22-d₅ acid | [1][2] |

| Synonyms | 7(R)-MaR1-d₅, 7(R)-Maresin 1-d₅ | [1][2] |

| Molecular Formula | C₂₂H₂₇D₅O₄ | [1][2] |

| Formula Weight | 365.5 g/mol | [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1][2] |

| Formulation | A solution in ethanol | [1][2] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.05 mg/ml | [1][2] |

| λmax | 272 nm | [1][2] |

| SMILES | O--INVALID-LINK--/C=C\C=C\C=C--INVALID-LINK--C/C=C\CCC(O)=O | [2] |

| InChI | InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21-/m0/s1/i1D3,2D2 | [1] |

| InChI Key | HLHYXXBCQOUTGK-MUCARDRFSA-N | [1] |

Biosynthesis of Maresin 1

Maresin 1 is endogenously produced by macrophages from docosahexaenoic acid (DHA) through a stereospecific enzymatic pathway.

The biosynthesis is initiated by the enzyme 12-lipoxygenase (12-LOX), which oxygenates DHA at the 14th carbon position to form the intermediate 14S-hydroperoxy-DHA (14S-HpDHA). This is followed by an epoxidation step to yield 13S,14S-epoxy-Maresin. Finally, this epoxide intermediate is hydrolyzed by an epoxide hydrolase to form the active Maresin 1.

Signaling Pathways and Mechanism of Action

Maresin 1 exerts its potent pro-resolving and anti-inflammatory effects by modulating several key signaling pathways. A primary mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB.

Pro-inflammatory stimuli, such as TNF-α, activate the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the release of NF-κB. Liberated NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes. Maresin 1 can inhibit this cascade by preventing the activation of the IKK complex, thereby suppressing the inflammatory response.

Maresin 1 also signals through G-protein coupled receptors to activate phospholipase C (PLC) and phospholipase D (PLD) pathways, leading to downstream signaling events that can modulate cellular functions like phagocytosis and cytokine production.

Experimental Protocols

Quantification of Maresin 1 in Human Plasma by LC-MS/MS

This protocol describes the extraction and quantification of Maresin 1 from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Maresin 1-d5 as the internal standard.

Materials:

-

Human plasma collected in EDTA tubes

-

Maresin 1-d5 solution (internal standard)

-

Maresin 1 analytical standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 500 µL of plasma, add 10 µL of Maresin 1-d5 internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 1 ng/mL).

-

Add 1.5 mL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 60 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 15% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC Conditions (example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate Maresin 1 from other lipids (e.g., 50% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions (example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Maresin 1: Q1 m/z 359.2 -> Q3 m/z 205.1

-

Maresin 1-d5: Q1 m/z 364.2 -> Q3 m/z 205.1

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of Maresin 1 analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the concentration of Maresin 1 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Production in Macrophages

This protocol details an in vitro assay to evaluate the anti-inflammatory activity of Maresin 1 by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Maresin 1

-

TNF-α ELISA kit

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture:

-

Culture macrophages in appropriate medium until they reach 80-90% confluency.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of Maresin 1 in cell culture medium (e.g., 1, 10, 100 nM).

-

Remove the old medium from the cells and replace it with medium containing the different concentrations of Maresin 1 or vehicle control.

-

Pre-incubate the cells with Maresin 1 for 1 hour at 37°C.

-

-

Stimulation:

-

Prepare a stock solution of LPS in sterile PBS.

-

Add LPS to the wells to a final concentration of 100 ng/mL (or a pre-determined optimal concentration). Include a negative control group with no LPS stimulation.

-

Incubate the plate for 6-24 hours at 37°C.

-

-

Measurement of TNF-α:

-

After the incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,000 x g for 5 minutes to remove any cell debris.

-

Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α production for each concentration of Maresin 1 compared to the LPS-stimulated vehicle control.

-

Plot the results to determine the dose-response relationship and the IC₅₀ value of Maresin 1.

-

Conclusion

Maresin 1-d5 is an essential tool for the accurate quantification of the potent pro-resolving mediator Maresin 1. Understanding the chemical properties of Maresin 1-d5, along with the biosynthesis and complex signaling pathways of its non-deuterated form, is crucial for advancing research into the resolution of inflammation and the development of novel therapeutics. The detailed protocols provided in this guide offer a solid foundation for researchers to investigate the roles of Maresin 1 in health and disease.

References

- 1. Maresin-1 Prevents Liver Fibrosis by Targeting Nrf2 and NF-κB, Reducing Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

The Role of Maresin 1 in the Resolution of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Maresin 1 (MaR1), a potent specialized pro-resolving mediator (SPM), and its critical role in the active process of inflammation resolution. MaR1 is an endogenous lipid mediator synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) that orchestrates the return to tissue homeostasis following an inflammatory response. Its actions include inhibiting neutrophil infiltration, promoting the clearance of apoptotic cells, and stimulating tissue repair mechanisms. This document details the biosynthesis, mechanisms of action, and therapeutic potential of MaR1, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Biosynthesis of Maresin 1

The production of MaR1 is a tightly regulated enzymatic process that primarily occurs in macrophages. The synthesis is initiated by the enzymatic action of 12-lipoxygenase (12-LOX) on DHA, which forms the intermediate 14-hydroperoxydocosahexaenoic acid (14-HpDHA). This intermediate is then converted to a 13,14-epoxide, which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid, also known as Maresin 1.

Caption: Biosynthetic pathway of Maresin 1 from DHA.

Mechanism of Action: Signaling Pathways

MaR1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs). The primary receptor for MaR1 is the human G protein-coupled receptor 32 (GPR32), also known as the retinoic acid-related orphan receptor (RORα). Upon binding, MaR1 initiates intracellular signaling cascades that lead to the inhibition of pro-inflammatory pathways and the activation of pro-resolving functions.

One of the key downstream effects of MaR1 signaling is the modulation of the nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptor gamma (PPARγ) pathways. MaR1 has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. This leads to a reduction in the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. Concurrently, MaR1 can activate PPARγ, a nuclear receptor that promotes the transcription of anti-inflammatory and pro-resolving genes.

Caption: MaR1 signaling through GPR32 to regulate inflammation.

Quantitative Effects of Maresin 1

The pro-resolving actions of MaR1 have been quantified in various preclinical models of inflammation. These studies demonstrate the potent ability of MaR1 to reduce inflammatory cell infiltration, decrease pro-inflammatory mediator levels, and promote the clearance of cellular debris.

| Parameter | Model | MaR1 Concentration/Dose | Effect | Reference |

| Neutrophil Infiltration | Zymosan-induced peritonitis (mouse) | 1 ng/mouse | ~50% reduction in neutrophil count in peritoneal exudate at 4h. | Serhan et al., 2009 |

| Pro-inflammatory Cytokines | LPS-stimulated macrophages (in vitro) | 10 nM | ~60% reduction in TNF-α secretion. | Serhan et al., 2009 |

| 10 nM | ~70% reduction in IL-6 secretion. | Serhan et al., 2009 | ||

| Efferocytosis | Human macrophages (in vitro) | 1 nM | ~2-fold increase in phagocytosis of apoptotic neutrophils. | Serhan et al., 2009 |

| Tissue Repair | Corneal injury (mouse) | 100 ng/eye | Significant acceleration of corneal re-epithelialization at 24h. | Serhan et al., 2012 |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of Maresin 1.

Zymosan-Induced Peritonitis in Mice

This in vivo model is widely used to assess the resolution of acute inflammation and the efficacy of pro-resolving mediators.

Caption: Workflow for the zymosan-induced peritonitis model.

Protocol:

-

Animal Model: Male FVB or C57BL/6 mice, 8-10 weeks old.

-

Inflammation Induction: Inject 1 mL of Zymosan A (1 mg/mL in sterile saline) intraperitoneally (i.p.).

-

Treatment: Administer MaR1 (e.g., 1 ng in 100 µL saline) or vehicle intravenously (i.v.) at a specified time post-zymosan injection (e.g., 2h).

-

Exudate Collection: At desired time points (e.g., 4, 12, 24, 48 hours), euthanize mice and perform peritoneal lavage with 5 mL of cold PBS.

-

Cell Analysis:

-

Determine total leukocyte counts using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa for differential cell counts (neutrophils, macrophages).

-

-

Mediator Analysis: Centrifuge the lavage fluid and store the supernatant at -80°C for subsequent analysis of cytokines (ELISA) and lipid mediators (LC-MS/MS).

In Vitro Macrophage Efferocytosis Assay

This assay quantifies the ability of macrophages to phagocytose apoptotic cells, a key process in inflammation resolution.

Protocol:

-

Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation. Culture monocytes in RPMI 1640 medium supplemented with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate into macrophages.

-

Neutrophil Apoptosis Induction: Isolate human neutrophils from healthy donors. Induce apoptosis by incubating neutrophils in RPMI 1640 for 18 hours. Label apoptotic neutrophils with a fluorescent dye (e.g., CFSE).

-

Efferocytosis Assay:

-

Adhere macrophages to 96-well plates.

-

Pre-treat macrophages with MaR1 (e.g., 0.1-10 nM) or vehicle for 15 minutes.

-

Add fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of 5:1 (neutrophils:macrophages).

-

Incubate for 1 hour at 37°C.

-

Wash away non-ingested neutrophils.

-

-

Quantification:

-

Measure fluorescence using a plate reader to determine the amount of ingested neutrophils.

-

Alternatively, visualize and quantify phagocytosis using fluorescence microscopy. The phagocytic index can be calculated as the percentage of macrophages that have ingested at least one apoptotic cell multiplied by the average number of ingested cells per macrophage.

-

Therapeutic Potential and Future Directions

The potent pro-resolving and tissue-protective actions of MaR1 highlight its significant therapeutic potential for a wide range of inflammatory diseases, including cardiovascular disease, arthritis, and neuroinflammatory disorders. The development of stable synthetic analogs of MaR1 and strategies to enhance its endogenous production are promising avenues for future drug development. Further research is needed to fully elucidate the downstream signaling pathways of MaR1 in different cell types and to translate the promising preclinical findings into clinical applications. The detailed understanding of its mechanism of action is crucial for the design of novel therapies that promote the resolution of inflammation and restore tissue homeostasis.

An In-depth Technical Guide to the Maresin 1 Biosynthesis Pathway from Docosahexaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maresin 1 (MaR1), a potent specialized pro-resolving mediator (SPM), is a key molecule in the resolution of inflammation, tissue regeneration, and pain management. Biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA), the Maresin 1 pathway presents a promising target for novel therapeutic strategies in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the MaR1 biosynthesis pathway, detailing the enzymatic steps, cellular mechanisms, and key regulatory features. It includes detailed experimental protocols for the investigation of this pathway and presents quantitative data in a structured format to facilitate research and development in this field.

Introduction to Maresin 1 and its Biological Significance

Maresins are a class of lipid mediators produced by macrophages, hence the name "macrophage mediators in resolving inflammation"[1]. Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid) is a well-characterized member of this family with potent anti-inflammatory and pro-resolving activities[2]. It actively promotes the resolution of inflammation by limiting neutrophil infiltration, enhancing the clearance of apoptotic cells by macrophages (efferocytosis), and promoting tissue repair[1][2]. Given its multifaceted roles in resolving inflammation and promoting healing, the MaR1 biosynthetic pathway is a critical area of study for the development of new therapeutics for chronic inflammatory diseases.

The Maresin 1 Biosynthesis Pathway

The biosynthesis of Maresin 1 is a multi-step enzymatic process that primarily occurs in macrophages, but can also involve transcellular biosynthesis between platelets and neutrophils[3][4]. The pathway is initiated by the oxygenation of DHA and proceeds through a key epoxide intermediate.

Key Enzymes and Intermediates

The central enzymes involved in the conversion of DHA to Maresin 1 are:

-

12-Lipoxygenase (12-LOX): This enzyme catalyzes the initial step of the pathway, the stereospecific oxygenation of DHA to form 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA). 12-LOX further acts on 14S-HpDHA to generate the unstable epoxide intermediate, 13S,14S-epoxy-maresin[5]. In humans, the platelet-type 12-LOX is the key enzyme in this process[6].

-

Soluble Epoxide Hydrolase (sEH) or other epoxide hydrolases: This class of enzymes is responsible for the hydrolysis of the 13S,14S-epoxy-maresin intermediate to form the final product, Maresin 1[7]. The exact identity of the specific epoxide hydrolase in all cell types is still under investigation.

The core pathway can be summarized as follows:

-

Docosahexaenoic Acid (DHA) is converted by 12-Lipoxygenase to 14S-Hydroperoxy-DHA (14S-HpDHA) .

-

14S-HpDHA is then further converted by 12-Lipoxygenase to the key intermediate 13S,14S-epoxy-maresin .

-

13S,14S-epoxy-maresin is hydrolyzed by an epoxide hydrolase to yield Maresin 1 (MaR1) .

This pathway is tightly regulated and can be influenced by the cellular environment and the presence of inflammatory stimuli.

Cellular Mechanisms of Maresin 1 Biosynthesis

Macrophage-mediated Biosynthesis: Macrophages are the primary producers of Maresin 1. Upon stimulation, they upregulate the necessary enzymes and process DHA into MaR1[1]. This production is particularly associated with M2-polarized macrophages, which are involved in the resolution of inflammation and tissue repair.

Transcellular Biosynthesis by Platelets and Neutrophils: An alternative and rapid pathway for MaR1 production occurs through the interaction of platelets and neutrophils[3][4]. In this transcellular route, platelets, which are rich in 12-LOX, generate the 13S,14S-epoxy-maresin intermediate from DHA. This intermediate is then transferred to nearby neutrophils, which contain the necessary epoxide hydrolase to complete the synthesis of Maresin 1[3]. This mechanism is particularly important in the early stages of inflammation and in the vascular compartment.

Quantitative Data on Maresin 1 Biosynthesis

The following tables summarize key quantitative data related to the Maresin 1 biosynthesis pathway, providing a reference for researchers in the field.

| Parameter | Value | Cell Type/System | Reference |

| Maresin 1 Levels | |||

| MaR1 in Healthy Macrophages | 239.1 ± 32 pg/10⁶ cells | Human Monocyte-Derived Macrophages | [8] |

| MaR1 in LAP Macrophages | 87.8 ± 50 pg/10⁶ cells | Human Monocyte-Derived Macrophages from patients with Localized Aggressive Periodontitis | [8] |

| Precursor Levels | |||

| 14-HDHA in Healthy Macrophages | 935 ± 217 pg/10⁶ cells | Human Monocyte-Derived Macrophages | [8] |

| 14-HDHA in LAP Macrophages | 625 ± 251 pg/10⁶ cells | Human Monocyte-Derived Macrophages from patients with Localized Aggressive Periodontitis | [8] |

| Enzyme Kinetics (Human 12-LOX) | |||

| Catalytic Efficiency (kcat/KM) with DHA | Equivalent to Arachidonic Acid | Recombinant Human 12-LOX |

Table 1: Quantitative Levels of Maresin 1 and its Precursor 14-HDHA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Maresin 1 biosynthesis pathway.

Protocol for Macrophage Differentiation and Stimulation

This protocol describes the generation of human monocyte-derived macrophages (MDMs) and their stimulation to produce Maresin 1.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization (optional)

-

Interleukin-4 (IL-4) for M2 polarization (optional)

-

Docosahexaenoic acid (DHA)

-

Calcium ionophore A23187

Procedure:

-

Monocyte Isolation: Isolate PBMCs from human buffy coats by density gradient centrifugation using Ficoll-Paque PLUS. Plate the PBMCs in culture dishes and allow monocytes to adhere for 2-4 hours. Remove non-adherent cells by washing with PBS.

-

Macrophage Differentiation: Culture the adherent monocytes in RPMI 1640 medium supplemented with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages. Replace the medium every 2-3 days.

-

(Optional) Macrophage Polarization: To obtain specific macrophage phenotypes, polarize the differentiated macrophages for 48 hours with either LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 macrophages, or IL-4 (20 ng/mL) for M2 macrophages[9].

-

Stimulation of Maresin 1 Production:

-

Wash the macrophages with serum-free medium.

-

Pre-incubate the cells with DHA (1 µM) for 15 minutes.

-

Stimulate the cells with calcium ionophore A23187 (5 µM) for 30 minutes at 37°C.

-

-

Sample Collection: Stop the reaction by adding two volumes of ice-cold methanol. Scrape the cells and collect the supernatant for lipid mediator extraction and analysis.

Protocol for Transcellular Biosynthesis of Maresin 1 by Platelets and Neutrophils

This protocol outlines a co-culture experiment to investigate the transcellular production of Maresin 1.

Materials:

-

Freshly drawn human blood

-

Acid-citrate-dextrose (ACD) anticoagulant

-

Ficoll-Paque PLUS

-

Platelet-rich plasma (PRP)

-

Tyrode's buffer

-

Thrombin or Platelet-Activating Factor (PAF)

-

Docosahexaenoic acid (DHA)

Procedure:

-

Platelet and Neutrophil Isolation:

-

Isolate neutrophils from the red blood cell pellet after Ficoll-Paque centrifugation by dextran sedimentation and hypotonic lysis of remaining red blood cells.

-

Prepare platelet-rich plasma (PRP) from the upper layer after centrifugation of whole blood. Isolate platelets from PRP by centrifugation.

-

-

Co-culture and Stimulation:

-

Resuspend isolated platelets and neutrophils in Tyrode's buffer.

-

Co-incubate platelets and neutrophils at a desired ratio (e.g., 100:1).

-

Add DHA (1 µM) to the co-culture.

-

Stimulate the cells with an agonist such as thrombin (0.1 U/mL) or PAF (1 µM) for 15 minutes at 37°C.

-

-

Sample Collection: Terminate the incubation by adding two volumes of cold methanol and proceed with lipid mediator extraction.

Protocol for LC-MS/MS Analysis of Maresin 1

This protocol provides a general framework for the identification and quantification of Maresin 1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., QTRAP)

-

Reversed-phase C18 column

-

Mobile phases:

-

A: Water/acetonitrile/acetic acid (e.g., 80:20:0.01, v/v/v)

-

B: Acetonitrile/methanol/acetic acid (e.g., 80:15:0.01, v/v/v)

-

-

Deuterated internal standard (e.g., d5-MaR1)

-

Maresin 1 analytical standard

Procedure:

-

Lipid Mediator Extraction:

-

Add a deuterated internal standard to the collected samples.

-

Acidify the samples to pH ~3.5.

-

Perform solid-phase extraction (SPE) using C18 cartridges. Wash the cartridges with a low-organic solvent and elute the lipid mediators with a high-organic solvent (e.g., methyl formate).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reversed-phase C18 column.

-

Use a gradient elution program to separate the lipid mediators. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to a high percentage over 20-30 minutes.

-

Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted analysis.

-

MRM Transitions for Maresin 1:

-

MRM Transitions for d5-Maresin 1 (internal standard):

-

Parent ion (Q1): m/z 364.2

-

Fragment ion (Q3): m/z 221.1[5]

-

-

-

Quantification: Identify Maresin 1 based on its retention time and specific MRM transitions matching the analytical standard. Quantify the amount of Maresin 1 by comparing its peak area to that of the deuterated internal standard.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Maresin 1 biosynthesis pathway and a typical experimental workflow.

Caption: The enzymatic cascade of Maresin 1 biosynthesis from DHA.

Caption: A typical experimental workflow for studying Maresin 1 production.

Conclusion

The Maresin 1 biosynthesis pathway represents a pivotal process in the active resolution of inflammation. A thorough understanding of its enzymatic and cellular mechanisms is crucial for the development of novel pro-resolving therapeutics. This technical guide provides a detailed overview of the pathway, presents key quantitative data, and offers comprehensive experimental protocols to aid researchers in this exciting and rapidly evolving field. Further investigation into the regulation of this pathway and the identification of specific epoxide hydrolases will undoubtedly open new avenues for therapeutic intervention in a wide range of inflammatory disorders.

References

- 1. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maresin - Wikipedia [en.wikipedia.org]

- 3. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. Maresin 1 biosynthesis during platelet–neutrophil interactions is organ-protective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. Maresin 1 attenuates neuroinflammation in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

Maresin 1: Receptor Identification and Signaling Pathways - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification of receptors for Maresin 1 (MaR1) and the subsequent intracellular signaling pathways that mediate its potent pro-resolving and anti-inflammatory functions. MaR1, a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a key regulator in the resolution of inflammation, host defense, and tissue repair. Understanding its molecular targets and mechanisms of action is critical for the development of novel therapeutics for a wide range of inflammatory diseases.

Maresin 1 Receptor Identification

Initial investigations into MaR1's mechanism suggested the involvement of G-protein coupled receptors (GPCRs) due to its rapid and potent effects at picomolar to nanomolar concentrations. Subsequent research has identified two distinct classes of receptors that are directly activated by MaR1: a cell surface GPCR and a nuclear receptor.

Leucine-Rich Repeat-Containing G Protein-Coupled Receptor 6 (LGR6)

An unbiased screening of over 200 GPCRs identified MaR1 as a stereoselective endogenous activator for the human Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6). LGR6 is expressed on phagocytes, including macrophages and neutrophils, which are key cell types in the inflammatory response. The identification of LGR6 as a MaR1 receptor was confirmed through several key experiments:

-

GPCR Activation Assays: MaR1 demonstrated specific activation of recombinant human LGR6 in reporter cells.

-

Radioligand Binding: Specific binding was confirmed using tritium-labeled MaR1 ([³H]-MaR1) with cells expressing LGR6.

-

Functional Assays: MaR1's pro-resolving actions, such as enhancing phagocytosis and efferocytosis in human and mouse phagocytes, were significantly amplified with LGR6 overexpression and diminished by LGR6 gene silencing.

Retinoic Acid-Related Orphan Receptor α (RORα)

In addition to its cell-surface receptor, MaR1 has been identified as an endogenous ligand for the Retinoic acid-related orphan receptor α (RORα), a nuclear receptor. This discovery revealed a novel mechanism for MaR1 in regulating gene transcription directly. Key findings include:

-

Ligand Activity: MaR1 was shown to bind to RORα and enhance its transcriptional activity.

-

Macrophage Polarization: MaR1, acting through RORα, promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype.

-

Autoregulatory Circuit: A surprising finding was that RORα activation by MaR1 leads to the transcriptional induction of 12-lipoxygenase (12-LOX), a key enzyme in MaR1's own biosynthesis. This establishes a positive feedback loop (MaR1/RORα/12-LOX) that amplifies its pro-resolving signals.

The dual receptor system for MaR1, engaging both cell surface and nuclear receptors, allows for both rapid, immediate cellular responses and longer-term changes in gene expression, orchestrating a comprehensive pro-resolving program.

Quantitative Data Summary

The following tables summarize key quantitative data regarding MaR1's interactions and functional effects.

Table 1: Maresin 1 Receptor Activation and Cellular Responses

| Parameter | Cell/System | Concentration/Effect | Citation(s) |

| LGR6 Activation | |||

| Enhanced Phagocytosis | Human & Mouse Phagocytes | 0.01–10 nM | |

| Enhanced Efferocytosis | Human & Mouse Phagocytes | 0.01–10 nM | |

| Increased cAMP Activity | LGR6-mediated | ~3-fold increase (at 100 ng/mL) | |

| RORα Activation | |||

| Cardiomyocyte Hypertrophy | Neonatal Rat Cardiomyocytes | 50 nM | |

| Upregulation of IGF-1 mRNA | Neonatal Rat Cardiomyocytes | 2.9-fold increase (at 50 nM) | |

| Anti-Inflammatory Effects | |||

| Inhibition of NF-κB | Vascular Smooth Muscle & Endothelial Cells | Effective at 100 nM | |

| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Sepsis Mouse Model | Effective at 0.5 - 1 ng/mouse | |

| Inhibition of TRPV1 Currents | Dorsal Root Ganglion Neurons | IC₅₀ ≈ 3 ng/mL |

Signaling Pathways

Activation of LGR6 and RORα by MaR1 initiates distinct but complementary signaling cascades that collectively suppress inflammation and promote resolution.

LGR6-Mediated Signaling

Binding of MaR1 to the GPCR LGR6 primarily activates Gs-protein signaling, leading to an increase in intracellular cyclic AMP (cAMP). This is a central hub for many of MaR1's rapid cellular effects.

-

cAMP Pathway: Increased cAMP levels are observed in various cells, including vascular smooth muscle cells, endothelial cells, and phagocytes, upon MaR1 stimulation. This pathway is often associated with anti-inflammatory responses.

-

Phosphorylation Events: Downstream of LGR6 activation, MaR1 stimulates the phosphorylation of ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein).

-

Calcium Mobilization: MaR1 can also activate Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP₃), which subsequently increases intracellular calcium levels. This pathway is involved in functions like mucin secretion.

-

Functional Outcomes: These signaling events culminate in enhanced phagocyte functions, such as phagocytosis and efferocytosis, which are critical for clearing apoptotic cells and debris from the site of inflammation.

RORα-Mediated Signaling and Autoregulatory Loop

MaR1 can diffuse across the cell membrane to activate the nuclear receptor RORα, initiating a slower, transcription-based response.

-

Transcriptional Regulation: As a ligand for RORα, MaR1 directly influences the expression of genes involved in metabolism and inflammation.

-

Macrophage Phenotype Switch: A key outcome of RORα activation is the promotion of M2 macrophage characteristics, which are associated with tissue repair and resolution of inflammation.

-

MaR1/RORα/12-LOX Circuit: RORα activation by MaR1 upregulates the gene for 12-lipoxygenase (12-LOX), the enzyme responsible for synthesizing MaR1 from DHA. This creates a powerful local feedback loop that sustains and amplifies the pro-resolving signal.

-

Metabolic and Cardioprotective Effects: This nuclear signaling pathway has also been implicated in protecting against nonalcoholic steatohepatitis (NASH) and inducing physiological cardiomyocyte hypertrophy through an IGF-1/PI3K/Akt pathway.

Inhibition of Pro-Inflammatory Pathways

A major consequence of MaR1 signaling is the potent inhibition of key pro-inflammatory transcription factors and signaling cascades. This is a convergence point for its diverse pro-resolving effects.

-

NF-κB Inhibition: MaR1 consistently attenuates the activation of the NF-κB pathway in various cell types, including vascular cells, macrophages, and in models of colitis and sepsis. It achieves this by preventing key steps such as the phosphorylation of I-κ Kinase (IKK) and the subsequent degradation of IκB-α, which keeps the NF-κB p65 subunit from translocating to the nucleus.

-

STAT3 and MAPK Inhibition: In models of sepsis-induced organ injury, MaR1 has been shown to suppress the phosphorylation and activation of STAT3 and MAPKs (p38, ERK, JNK). These pathways are critical drivers of inflammatory cytokine production.

Key Experimental Protocols

The identification and characterization of MaR1's receptors and signaling pathways rely on a suite of specialized molecular and cellular biology techniques.

Experimental Workflow for Receptor Identification

Macrophage Phagocytosis/Efferocytosis Assay

This assay quantifies the ability of macrophages to engulf particles, such as bacteria or apoptotic cells (efferocytosis), a key pro-resolving function enhanced by MaR1.

-

Cell Preparation: Human peripheral blood monocytes are isolated and cultured for 7 days with M-CSF to differentiate them into macrophages (MΦs).

-

Target Preparation: For efferocytosis, human neutrophils (PMNs) are isolated, labeled with a fluorescent dye (e.g., CFDA), and induced to undergo apoptosis by overnight incubation. For phagocytosis, fluorescently labeled E. coli or zymosan particles are used.

-

Assay: Differentiated MΦs are plated in 24-well plates. They are pre-treated with vehicle or varying concentrations of MaR1 (e.g., 0.01-10 nM) for 15 minutes at 37°C.

-

Co-incubation: The fluorescently labeled apoptotic PMNs or bacteria are added to the macrophages (e.g., at a 3:1 ratio) and co-incubated for 60-90 minutes at 37°C.

-

Quantification: Non-ingested particles are washed away. The percentage of macrophages that have phagocytosed the fluorescent targets and the number of targets per macrophage (phagocytic index) are quantified using fluorescence microscopy or flow cytometry.

cAMP Measurement Assay

This protocol measures the intracellular accumulation of cyclic AMP, a key second messenger in the LGR6 signaling pathway.

-

Cell Culture: Cells of interest (e.g., VSMC, EC, or HK-2 cells) are seeded to confluency in 24- or 96-well plates.

-

Pre-treatment (Optional): Cells may be pre-treated with inflammatory stimuli (e.g., TNF-α) if the modulatory effect of MaR1 is being studied.

-

Stimulation: Cells are treated with vehicle or MaR1 (e.g., 100 nM) for specified time points (e.g., 0-120 minutes).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration in the lysate is determined using a commercial competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Normalization: cAMP levels are typically normalized to the total protein concentration in the lysate for each sample.

Calcium Imaging

This method visualizes changes in intracellular calcium concentration ([Ca²⁺]i) in real-time using fluorescent indicators.

-

Cell Preparation: Adherent cells, such as dorsal root ganglion (DRG) neurons, are cultured on glass coverslips.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.

-

Imaging Setup: The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source, filter wheel, and a digital camera.

-

Perfusion and Stimulation: The cells are continuously superfused with a buffer solution. The baseline fluorescence is recorded. MaR1 or other stimuli are then added to the perfusion solution.

-

Data Acquisition: The dye is alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission fluorescence (e.g., at 510 nm) is captured. The ratio of the fluorescence intensities (340/380) is calculated, which is proportional to the intracellular calcium concentration.

This guide summarizes the current understanding of Maresin 1's receptors and signaling mechanisms. Continued research in this area will further elucidate the intricate pathways governed by this potent SPM and pave the way for innovative resolution-based therapies.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Endogenous Production of Maresin 1 in Macrophages

Introduction

Maresin 1 (MaR1), a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Synthesized primarily by macrophages, MaR1 plays a pivotal role in the resolution of inflammation, tissue regeneration, and pain reduction.[3] Its potent anti-inflammatory and pro-resolving actions, such as inhibiting neutrophil infiltration and stimulating macrophage phagocytosis of apoptotic cells, make it a significant target for therapeutic development in inflammatory diseases.[4] This guide provides a comprehensive overview of the core mechanisms of endogenous MaR1 production in macrophages, detailing the biosynthetic pathways, experimental protocols for its study, and quantitative data.

Core Concepts: The Biosynthesis of Maresin 1

The production of Maresin 1 is a multi-step enzymatic process that occurs within macrophages. The pathway is initiated by the specific oxygenation of DHA and proceeds through a critical epoxide intermediate.

The Canonical Maresin 1 Biosynthesis Pathway

The conversion of DHA into MaR1 is a stereospecific enzymatic cascade:

-

Initiation by 12-Lipoxygenase (12-LOX) : The pathway begins when human macrophage 12-lipoxygenase (12-LOX) acts on DHA.[1][5] This enzyme catalyzes the insertion of molecular oxygen at the 14th carbon position, forming the intermediate 14S-hydroperoxydocosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid (14S-HpDHA).

-

Formation of the Epoxide Intermediate : The 14S-HpDHA intermediate is rapidly converted into a key branching point in the pathway: the 13S,14S-epoxy-maresin intermediate (13S,14S-epoxy-docosa-4Z,7Z,9E,11E,16Z,19Z-hexaenoic acid).[6][7] This conversion is also catalyzed by the 12-LOX enzyme.[1]

-

Enzymatic Hydrolysis to MaR1 : The final step is the hydrolysis of the 13S,14S-epoxy-maresin. This epoxide is enzymatically hydrolyzed to form the stable and bioactive Maresin 1, with the complete stereochemistry of 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid.[2][8]

Figure 1: Maresin 1 Biosynthesis Pathway in Macrophages.

Quantitative Data on Maresin 1 Production

Quantifying the endogenous production of MaR1 is critical for understanding its role in physiological and pathological processes. The levels of MaR1 can vary significantly depending on the inflammatory context and time course.

| Model System | Time Point | MaR1 Concentration (pg/lavage) | Further Metabolite | Concentration (pg/2x10⁶ cells) | Reference |

| E. coli Self-Resolving Peritonitis | 4 hours | 2.2 ± 0.4 | 14-oxo-MaR1 (at 60 min) | 53.0 | [9] |

| E. coli Self-Resolving Peritonitis | - | - | 14-oxo-MaR1 (at 0 min) | 6.7 | [9] |

Experimental Protocols

Studying the endogenous production of MaR1 requires robust methodologies for cell culture, lipid extraction, and analysis.

Protocol 1: Human Macrophage Culture and MaR1 Production

This protocol details the generation of human macrophages from peripheral blood and their stimulation to produce MaR1.[8]

-

Isolation of Monocytes :

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human volunteers using density-gradient Ficoll-Histopaque isolation.

-

Wash the isolated PBMCs three times to remove platelets.

-

Purify monocytes from the PBMC population using a monocyte isolation kit, aiming for a purity of 96–99% CD14+ cells.

-

-

Differentiation into Macrophages :

-

Culture the purified monocytes (e.g., 4x10⁶ cells/incubation) for 7 days in phenol red-free RPMI 1640 medium.

-

Supplement the medium with 10% human serum and 20 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).

-

-

Stimulation for MaR1 Production :

-

After 7 days of differentiation, incubate the macrophages for an additional 48 hours at 37°C with 20 ng/mL of IL-4 to polarize them towards a pro-resolving phenotype, which has been shown to enhance SPM production.[8]

-

-

Sample Collection :

-

On day 9, stop the incubation by adding 2 volumes of ice-cold methanol to the cell culture. This quenches the enzymatic activity and prepares the sample for lipid extraction.

-

Protocol 2: Lipid Mediator Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction and highly sensitive quantification of MaR1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10]

-

Solid-Phase Extraction (SPE) :

-

After the addition of methanol, subject the samples to solid-phase extraction using C18 cartridges to isolate the lipid mediators.

-

Before extraction, add deuterated internal standards (e.g., d₅-MaR1, d₈-5S-HETE, d₄-LTB₄) to the samples to account for extraction efficiency and instrument variability.[8]

-

-

LC-MS/MS Analysis :

-

Perform the analysis using an LC-MS/MS system such as an Applied Biosystems QTrap 5500 equipped with a suitable HPLC pump and a C18 column (e.g., Agilent Eclipse Plus C18, 50 × 4.6 mm, 1.8 µm).[8]

-

Mobile Phase : Use a gradient of methanol/water/acetic acid. A typical gradient starts at 60:40:0.01 (v/v/v) and ramps up to 100:0:0.01.[8]

-

Flow Rate : Maintain a flow rate of approximately 0.4 ml/min.[8]

-

Quantification : Use Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The specific ion pair transition for MaR1 is m/z 359.2 -> 221.1.[8]

-

Identification Criteria : Confirm the identity of MaR1 by matching the liquid chromatography retention time (tᵣ) and at least six diagnostic fragment ions in the MS/MS spectrum with those of a synthetic and authentic standard.[8]

-

Figure 2: Experimental Workflow for MaR1 Production and Analysis.

Branching Pathways: Further Metabolism and MCTR Biosynthesis

The 13S,14S-epoxy-maresin intermediate is a crucial hub, leading not only to MaR1 but also to other families of bioactive mediators.

Further Metabolism of Maresin 1

Once produced, MaR1 can be further metabolized by leukocytes into other bioactive molecules. In the context of E. coli infections, human macrophages have been shown to convert MaR1 into 14-oxo-MaR1 . In contrast, human neutrophils primarily produce 22-hydroxy-MaR1 from MaR1. These metabolites retain biological activity, contributing to the overall pro-resolving effect.[9]

Figure 3: Further Metabolism of Maresin 1 by Leukocytes.

Biosynthesis of Maresin Conjugates in Tissue Regeneration (MCTRs)

Alternatively, the 13S,14S-epoxy-maresin intermediate can be conjugated with glutathione to initiate the biosynthesis of Maresin Conjugates in Tissue Regeneration (MCTRs). This pathway involves a distinct set of enzymes shared with the leukotriene biosynthetic pathway.[11][12]

-

Formation of MCTR1 : Leukotriene C₄ synthase (LTC₄S) and Glutathione S-transferase Mu 4 (GSTM4) catalyze the conjugation of glutathione to the 13S,14S-epoxy-maresin, forming MCTR1 (13R-glutathionyl, 14S-hydroxy-DHA).[5][11]

-

Conversion to MCTR2 : γ-glutamyl transferase (GGT) then acts on MCTR1 to produce MCTR2 (13R-cysteinylglycinyl, 14S-hydroxy-DHA).[1][11]

-

Formation of MCTR3 : Finally, a dipeptidase cleaves the cysteinyl-glycinyl bond of MCTR2 to yield MCTR3 (13R-cysteinyl, 14S-hydroxy-DHA).[1][11]

Figure 4: MCTR Biosynthesis Pathway from the Maresin Intermediate.

The endogenous production of Maresin 1 by macrophages represents a critical control point in the resolution of inflammation. The biosynthesis pathway, initiated by 12-LOX and proceeding through the 13S,14S-epoxy-maresin intermediate, is a tightly regulated process that yields a potent pro-resolving and tissue-regenerative mediator. Understanding the detailed enzymatic steps and having robust analytical protocols for quantification are essential for researchers and drug development professionals seeking to harness the therapeutic potential of MaR1 and its related pathways. The branching of the pathway to produce MCTRs further highlights the complexity and elegance of the body's endogenous resolution programs.

References

- 1. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]

- 3. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. The Role of Maresins in Inflammatory Pain: Function of Macrophages in Wound Regeneration [mdpi.com]

- 6. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]

- 7. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. dash.harvard.edu [dash.harvard.edu]

An In-depth Technical Guide on the Role of 12-Lipoxygenase in Maresin 1 Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of 12-lipoxygenase (12-LOX) in the biosynthesis of Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolving properties.

Introduction to Maresin 1 and the Resolution of Inflammation

Inflammation is a critical biological response to injury or infection. While essential for host defense, unresolved inflammation can lead to chronic diseases. The resolution of inflammation is an active, highly orchestrated process governed by a superfamily of lipid mediators known as SPMs.[1] Maresins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are a key family of SPMs primarily produced by macrophages.[2][3] Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid) was the first member of this family to be identified and is recognized for its potent bioactions, including limiting neutrophil infiltration, stimulating macrophage phagocytosis of cellular debris, promoting tissue regeneration, and reducing pain.[3][4][5]

The Core Biosynthetic Pathway of Maresin 1

The synthesis of MaR1 is a stereospecific, multi-step enzymatic process that begins with the essential omega-3 fatty acid, DHA. The pathway is predominantly active in macrophages but can also occur via transcellular biosynthesis involving platelets and neutrophils.[6][7]

The key steps are:

-

14S-Lipoxygenation: The pathway is initiated by the enzyme 12-lipoxygenase (12-LOX), which acts on DHA to introduce molecular oxygen at the carbon-14 position.[8][9] This stereospecific reaction forms the intermediate 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[4]

-

Epoxidation: The same enzyme, 12-LOX, then catalyzes the conversion of 14S-HpDHA into a crucial epoxide intermediate, 13S,14S-epoxy-maresin (13S,14S-eMaR).[5][10][11]

-

Enzymatic Hydrolysis: The final step involves the hydrolysis of the 13S,14S-epoxy-maresin intermediate to form the stable and bioactive MaR1.[9] While initially thought to be a simple hydrolysis, further studies have indicated that this conversion can be facilitated by other hydrolases. For instance, the conversion of the same epoxy intermediate by soluble epoxide hydrolase (sEH) leads to the formation of Maresin 2 (MaR2), another member of the maresin family.[3][12][13]

Quantitative Analysis of Maresin 1 Synthesis

The efficiency of MaR1 synthesis is dependent on enzyme kinetics and cellular context. Below are tables summarizing key quantitative data from published literature.

Table 1: Enzyme Kinetics of Human Lipoxygenases with DHA

| Enzyme | Substrate | Product | kcat/KM (s⁻¹µM⁻¹) | Product Selectivity (%) | Reference |

| h12-LOX | DHA | 14S-HpDHA | 14.0 ± 0.8 | 81 | [14] |

| h15-LOX-1 | DHA | 14S-HpDHA | 0.36 ± 0.08 | 46 | [14] |

| h12-LOX | 14S-HpDHA | 13S,14S-epoxy-DHA | 0.0024 ± 0.0002 | - | [14] |

| h15-LOX-1 | 14S-HpDHA | 13S,14S-epoxy-DHA | 0.11 ± 0.006 | - | [14] |

This data highlights that while h12-LOX is significantly more efficient at the initial oxygenation of DHA to 14S-HpDHA, h15-LOX-1 is more effective at converting the hydroperoxy intermediate to the crucial 13S,14S-epoxy-maresin in vitro.[14]

Table 2: Endogenous Production of Maresin 1 by Macrophages

| Cell Type | Condition | MaR1 Concentration (pg/10⁶ cells) | Reference |

| Macrophages (Healthy Controls) | Endogenous Production | 239.1 ± 32 | [4] |

| Macrophages (LAP Patients) | Endogenous Production | 87.8 ± 50 | [4] |

LAP: Localized Aggressive Periodontitis. These findings indicate that MaR1 biosynthesis is diminished in leukocytes from patients with LAP, suggesting a potential therapeutic target.[4]

Key Experimental Protocols

In Vitro Synthesis and Analysis of Maresin 1 from Macrophages

This protocol outlines the general steps for stimulating MaR1 production in cultured human macrophages and subsequent analysis.

1. Macrophage Differentiation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

-

Differentiate PBMCs into macrophages by culturing with granulocyte-macrophage colony-stimulating factor (GM-CSF) at 10 ng/mL for 7 days.[15]

2. Stimulation of MaR1 Production:

-

Adhere differentiated macrophages to 96-well plates (5 x 10⁴ cells/well) or larger culture plates.[15]

-

Incubate macrophages with the precursor, docosahexaenoic acid (DHA, typically 1-10 µM), for a specified time (e.g., 10-60 minutes) at 37°C.[3][16] In some experiments, cells are challenged with stimuli like zymosan or bacteria (e.g., E. coli) to mimic an inflammatory environment.[15]

3. Sample Extraction (Solid-Phase Extraction):

-

Terminate incubations by adding two volumes of ice-cold methanol containing deuterated internal standards (e.g., d₈-5S-HETE, d₄-LTB₄) to quantify recovery.[4]

-

Centrifuge to precipitate proteins.

-

Load the supernatant onto a C18 solid-phase extraction (SPE) column.[4][17]

-

Wash the column to remove impurities and elute the lipid mediators with methyl formate or a similar solvent.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a mobile phase for analysis.

4. Lipid Mediator Metabololipidomics (LC-MS/MS):

-

Perform chromatographic separation using a reverse-phase C18 column.[18]

-

Employ a binary solvent gradient, for example, starting with a mixture of water/acetonitrile/methanol with acetic acid.[3][18]

-

Analyze the eluent using a tandem mass spectrometer operating in negative ion mode.

-

Identify and quantify MaR1 using Multiple Reaction Monitoring (MRM) with specific parent ion to daughter ion transitions (e.g., m/z 359 -> 250).[16] Identification is confirmed by matching retention time and MS/MS fragmentation patterns with a synthetic MaR1 standard.[15]

Recombinant Enzyme Assays

This protocol describes the use of recombinant enzymes to verify biosynthetic steps.

1. Incubation:

-

Combine the substrate (e.g., 10 µM DHA) with recombinant human 12-LOX (e.g., 0.2 µM) in a suitable buffer (e.g., 20 mM Tris, pH 8.0, 100 mM KCl).[3]

-

To test the second step, co-incubate the 12-LOX-generated products with recombinant soluble epoxide hydrolase (sEH).[3]

-

Incubate at 37°C for a defined period (e.g., 10 minutes).[3]

2. Extraction and Analysis:

-

Extract the lipids using a liquid-liquid extraction method (e.g., with diethyl ether).[3]

-

Analyze the products via LC-MS/MS as described in section 4.1.4 to identify the formation of intermediates and the final product.

Conclusion and Implications for Drug Development

12-lipoxygenase is the cornerstone enzyme initiating the biosynthesis of the potent pro-resolving mediator Maresin 1. Its catalytic activity, first converting DHA to 14S-HpDHA and subsequently to the 13S,14S-epoxy-maresin intermediate, is the rate-limiting step in this critical resolution pathway.[4][5][9] Understanding the precise role and regulation of 12-LOX provides a strategic target for therapeutic intervention.

For drug development professionals, enhancing the activity of the 12-LOX pathway or delivering stable MaR1 mimetics represents a novel therapeutic strategy. By targeting the synthesis of endogenous pro-resolving mediators, it may be possible to develop treatments for a range of chronic inflammatory diseases that actively promote healing and a return to homeostasis, rather than simply suppressing inflammatory symptoms.

References

- 1. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Biosynthesis of maresins [reactome.org]

- 3. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]

- 4. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Maresin - Wikipedia [en.wikipedia.org]

- 8. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activating endogenous resolution pathways by soluble epoxide hydrolase inhibitors for the management of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 18. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Maresin 1-d5: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Maresin 1-d5, a deuterated analog of the specialized pro-resolving mediator Maresin 1. It is designed to serve as an essential resource for researchers utilizing mass spectrometry-based quantification of Maresin 1 in various biological matrices. This document details the core properties of Maresin 1-d5, its application as an internal standard, and provides detailed experimental protocols and relevant biological context.

Introduction to Maresin 1 and the Role of Internal Standards

Maresin 1 (MaR1), with the complete stereochemistry of 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid, is a potent anti-inflammatory and pro-resolving mediator biosynthesized from docosahexaenoic acid (DHA) by macrophages.[1][2][3][4][5][6] As a member of the specialized pro-resolving mediator (SPM) family, MaR1 plays a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction.[1][5][7] Given its low endogenous concentrations and significant therapeutic potential, accurate and precise quantification of MaR1 is critical in preclinical and clinical research.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for analyte loss during sample preparation and variations in instrument response. Maresin 1-d5, a deuterated form of MaR1, is designed for this purpose, ensuring the highest level of accuracy in quantification.[8]

Physicochemical Properties and Quantitative Data of Maresin 1-d5

Maresin 1-d5 is chemically defined as 7R,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic-21,21,22,22,22-d5 acid.[8] The five deuterium atoms on the terminal end of the molecule provide a distinct mass shift from the endogenous analyte, allowing for its differentiation and use in mass spectrometric analysis.

Table 1: Quantitative Data for Maresin 1-d5 Internal Standard

| Parameter | Value | Reference |

| Chemical Formula | C₂₂H₂₇D₅O₄ | [9] |

| Molecular Weight | 365.5 | [9] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [9] |

| Ion Pair Transition (LC-MS/MS) | 364.2/221.1 | [1] |

Experimental Protocols: Quantification of Maresin 1 using Maresin 1-d5

The following protocols are a synthesis of established methodologies for the quantification of Maresin 1 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Maresin 1-d5 as an internal standard.[4][10][11]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Fortification: To each biological sample (e.g., plasma, cell culture supernatant, tissue homogenate), add a known amount of Maresin 1-d5 (e.g., 500 pg) to serve as the internal standard.[4][10] This should be done at the earliest stage of sample handling to account for any subsequent loss.

-

Protein Precipitation: Precipitate proteins by adding two volumes of ice-cold methanol.[4] Incubate at -20°C for 45 minutes, followed by centrifugation to pellet the precipitated proteins.[10]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.[10]

-

Sample Loading: Acidify the supernatant from the protein precipitation step to a pH of 3.5 with HCl and load it onto the conditioned C18 cartridge.[10]

-

Washing: Wash the cartridge with water to remove polar impurities.[10]

-

Elution: Elute the lipid mediators with methyl formate.[10]

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a mobile phase-compatible solvent (e.g., methanol/water 50:50 v/v) for LC-MS/MS analysis.[10]

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., Poroshell 100 mm × 4.6 mm × 2.7 μm) is suitable for the separation of lipid mediators.[10]

-

Mobile Phase: A common mobile phase consists of a gradient of methanol and water, both containing 0.01% acetic acid.[10]

-

Gradient: A typical gradient might start at 50% methanol and ramp up to 98% methanol over several minutes to elute the analytes.[10]

-

Flow Rate: A flow rate of 0.5 ml/min is often used.[10]

-

Column Temperature: Maintain the column at an elevated temperature, for example, 50°C, to ensure reproducible retention times.[10]

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic lipids like Maresin 1.[10]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantification.[10]

-

MRM Transitions:

-

Maresin 1: Monitor the transition of the precursor ion (m/z 359.2) to a specific product ion.

-

Maresin 1-d5: Monitor the transition of the precursor ion (m/z 364.2) to the product ion (m/z 221.1).[1]

-

-

Calibration Curve: Prepare a calibration curve using a series of known concentrations of a synthetic Maresin 1 standard, with a fixed amount of Maresin 1-d5 added to each standard. The ratio of the peak area of Maresin 1 to that of Maresin 1-d5 is plotted against the concentration of Maresin 1 to generate the calibration curve.

Visualization of Methodologies and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Maresin 1 using Maresin 1-d5 as an internal standard.

References

- 1. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain. [scholars.duke.edu]

- 6. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Maresin 1-d5 - Allergy - CAT N°: 21823 [bertin-bioreagent.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

The Anti-Inflammatory Properties of Maresin 1: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM), is an endogenous derivative of the omega-3 fatty acid docosahexaenoic acid (DHA).[1] First identified in human macrophages, MaR1 plays a pivotal role in the active resolution of inflammation, a process crucial for returning tissues to homeostasis after injury or infection.[2][3] Unlike traditional anti-inflammatory agents that primarily block pro-inflammatory signals, MaR1 and other SPMs orchestrate a complex series of events that actively shut down the inflammatory response, promote the clearance of cellular debris, and initiate tissue repair and regeneration.[2][3] This document provides an in-depth technical overview of the anti-inflammatory mechanisms of MaR1, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.

Biosynthesis of Maresin 1

Maresin 1 is biochemically synthesized by macrophages from its precursor, DHA.[4][5] The biosynthesis is a multi-step enzymatic process initiated by the human macrophage 12-lipoxygenase (12-LOX), which catalyzes the stereoselective insertion of molecular oxygen into DHA to produce 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[6][7] This intermediate is then converted into a key epoxide, 13S,14S-epoxy-maresin.[4][5][7] Finally, enzymatic hydrolysis of this epoxide intermediate yields the bioactive molecule Maresin 1, with the complete stereochemistry of 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid.[3][4][6]

Mechanisms of Anti-Inflammatory Action

MaR1 exerts its potent pro-resolving effects by engaging specific cellular receptors and modulating key intracellular signaling pathways that govern immune cell function and inflammatory mediator production.

Receptor-Mediated Signaling

MaR1's actions are primarily mediated through G-protein coupled receptors (GPCRs). An unbiased screening of over 200 GPCRs identified the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) as a specific receptor for MaR1.[2][8][9] The binding of MaR1 to LGR6 on phagocytes, such as macrophages and neutrophils, initiates downstream signaling cascades that promote immunoresolvent functions.[2][10] These actions are amplified with LGR6 overexpression and diminished by its gene silencing.[2][9][11]

In addition to cell surface receptors, the nuclear receptor retinoic acid-related orphan receptor α (RORα) has been identified as another target for MaR1.[12] MaR1 acts as a ligand for RORα, enhancing its expression and promoting the polarization of M2 macrophages, which are critical for tissue repair and inflammation resolution.[12]

Modulation of Immune Cell Functions

MaR1 orchestrates the resolution of inflammation by directly influencing the behavior of key immune cells.

-

Macrophages: MaR1 is a potent stimulator of macrophage phagocytosis and efferocytosis (the clearance of apoptotic cells).[3][4][13] At a concentration of 1 nM, MaR1 is slightly more potent than Resolvin D1 in stimulating human macrophage efferocytosis.[3] It also drives the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory, pro-resolving M2 phenotype.[1][14][15] This switch is critical for dampening inflammation and initiating tissue repair, partly through the activation of the PPAR-γ pathway.[14]

-

Neutrophils (PMN): A hallmark of acute inflammation is the infiltration of neutrophils into tissues. MaR1 potently limits this infiltration.[3][4] In murine models of peritonitis, doses as low as 0.1-10 ng/mouse significantly reduce PMN accumulation.[3] MaR1 also promotes the apoptosis of neutrophils, facilitating their timely removal from the inflammatory site.[16]

-

T Cells: MaR1 influences adaptive immunity by suppressing the differentiation of pro-inflammatory Th1 and Th17 cells while simultaneously enhancing the generation of regulatory T cells (Tregs), which produce the anti-inflammatory cytokine IL-10.[1]

Inhibition of Pro-Inflammatory Signaling Pathways

MaR1 directly counteracts pro-inflammatory signaling cascades within cells.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, driving the expression of numerous pro-inflammatory cytokines and chemokines. MaR1 has been shown to inhibit NF-κB activation in various cell types, including vascular smooth muscle cells, endothelial cells, and in models of colitis.[4][17][18] It achieves this by preventing key upstream steps, such as the phosphorylation of I-κ Kinase (IKK) and the subsequent degradation of the inhibitory protein IκB-α.[4]

-

NLRP3 Inflammasome: In the context of neuropathic pain, MaR1 has been shown to reduce the expression of the NLRP3 inflammasome, leading to decreased production of the potent pro-inflammatory cytokines IL-1β and IL-18.[1]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of Maresin 1 observed in key in vitro and in vivo studies.

Table 1: Summary of In Vitro Anti-Inflammatory Effects of Maresin 1

| Cell Type | Inflammatory Stimulus | MaR1 Concentration | Observed Effect | Quantitative Data | Citation |

| Human Macrophages | - | 1 nM | Enhanced efferocytosis of apoptotic PMNs | More potent than 1 nM Resolvin D1 | [3] |

| Human/Mouse Phagocytes | - | 0.01 - 10 nM | Enhanced phagocytosis and efferocytosis | Dose-dependent increase | [8][9][11] |

| Human Vascular Endothelial & Smooth Muscle Cells | TNF-α (1-10 ng/mL) | 100 nM | Attenuated monocyte adhesion | ~50% reduction in adhesion | [4] |

| Human Vascular Endothelial & Smooth Muscle Cells | TNF-α (1-10 ng/mL) | 100 nM | Attenuated ROS generation | Significant reduction in DHE intensity | [4] |

| Bone Marrow-Derived Macrophages | LPS | Not specified | Reduced PMN migration and ROS production | Data not specified | [18] |

| Dorsal Root Ganglion Neurons | Capsaicin (100 nM) | 0.01 - 100 nM | Blocked capsaicin-induced inward currents | IC₅₀ = 0.49 ± 0.02 nM | [3][13] |

Table 2: Summary of In Vivo Anti-Inflammatory Effects of Maresin 1

| Animal Model | MaR1 Dose & Administration | Key Outcome | Quantitative Data | Citation |

| Murine Zymosan-Induced Peritonitis | 0.1 - 10 ng/mouse (i.v.) | Reduced PMN infiltration | 50-80% reduction at 10 ng | [3] |

| Murine Sepsis (CLP model) | Not specified | Decreased pro-inflammatory cytokines | Significant reduction in serum IL-6, TNF-α, IL-1β | [19] |

| Murine DSS-Induced Colitis (acute) | 0.1, 0.3, 1 µ g/animal | Reduced inflammatory mediators | Significant decrease in IL-1β, TNF-α, IL-6, IFN-γ | [18][20] |

| Murine DSS-Induced Colitis (chronic) | 0.3 µ g/animal | Reduced inflammatory mediators | Significant decrease in IL-1β, IL-6 (no change in TNF-α, IFN-γ) | [18] |

| Murine Experimental Autoimmune Encephalomyelitis (EAE) | 1 µ g/mouse (i.p.) daily | Reduced spinal cord cytokines | Significant reduction in IL-1α, IL-1β, IL-6, TNF-α, IFN-γ | [21] |

| Murine Tibial Fracture | 5 µg/kg (i.p.) | Reduced pro-inflammatory macrophages and serum cytokines | Macrophages: 20.5% to 9.8%; IL-6: 108.6 to 39.4 pg/mL; TNF-α: 33.4 to 13.2 pg/mL | [20] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to investigate the anti-inflammatory properties of MaR1.

Zymosan-Induced Peritonitis in Mice

This is a classic model to assess the in vivo effects of a compound on acute inflammation and leukocyte infiltration.

-

Objective: To quantify the effect of MaR1 on zymosan-induced neutrophil (PMN) and mononuclear cell infiltration into the peritoneal cavity.

-

Methodology:

-

Male FVB mice (6-8 weeks old) are used.

-

MaR1 (e.g., 0.1 to 10 ng in a vehicle like saline) is administered intravenously (i.v.) 10 minutes prior to the inflammatory challenge.

-

Peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan (0.1 mg/mouse).

-

After a set time (e.g., 4 hours), mice are euthanized.

-

The peritoneal cavity is lavaged with saline containing EDTA.

-

The collected peritoneal exudate is analyzed. Total leukocyte counts are performed using a hemocytometer with trypan blue for viability.

-

Differential cell counts (PMNs vs. mononuclear cells) are determined by light microscopy of stained cytospin preparations or by flow cytometry using cell-specific markers (e.g., Ly6G for neutrophils).[3]

-

Macrophage Efferocytosis Assay

This in vitro assay measures the ability of macrophages to recognize and engulf apoptotic cells, a key step in the resolution of inflammation.

-

Objective: To quantify the effect of MaR1 on the phagocytic capacity of human macrophages for apoptotic neutrophils.

-

Methodology:

-

Preparation of Macrophages: Human peripheral blood monocytes are isolated and differentiated into macrophages over 7 days in culture, often using GM-CSF.[3]

-

Preparation of Apoptotic Neutrophils: Neutrophils are isolated from healthy donors. Apoptosis is induced by overnight incubation. The apoptotic neutrophils are then labeled with a fluorescent dye, such as Calcein-AM or CFDA, for visualization and quantification.[3][4]

-

Efferocytosis: Differentiated macrophages are plated in multi-well plates. They are pre-treated with MaR1 (e.g., 1 nM) or a vehicle control for 15-30 minutes at 37°C.

-